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Compound of Interest

Compound Name: 4-Bromohex-4-en-3-one

Cat. No.: B15158839

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the chemical compound 4-Bromohex-4-en-3-
one, including its chemical structure, nomenclature, and pertinent chemical data. Due to the
limited availability of experimental data for this specific compound in public databases, this
guide also presents data for analogous compounds and outlines a plausible synthetic protocol.

IUPAC Name and Chemical Structure

The systematic IUPAC name for the compound is 4-Bromohex-4-en-3-one.

The structure is defined as follows:

Parent Chain: A six-carbon chain, indicated by "hex-".

 Principal Functional Group: A ketone at the third carbon position, denoted by "-3-one". The
numbering of the carbon chain starts from the end that gives the ketone the lowest possible
number.

o Unsaturation: A carbon-carbon double bond between the fourth and fifth carbons, indicated
by "-4-en-".

o Substituent: A bromine atom attached to the fourth carbon, denoted by "4-Bromo-".
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Stereoisomerism

The presence of a double bond at the C4-C5 position allows for the existence of two geometric
isomers: (E)-4-Bromohex-4-en-3-one and (Z)-4-Bromohex-4-en-3-one. The (E) and (2)
configurations are determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the
substituents on the double-bond carbons.

o At C4: The substituents are a bromine atom and a carbonyl group (-C(=O)CH2CH3).
Bromine has a higher priority than the carbonyl group.

o At C5: The substituents are a methyl group (-CH3) and a hydrogen atom. The methyl group
has a higher priority than the hydrogen atom.

The two isomers are:

e (E)-4-Bromohex-4-en-3-one: The higher priority groups (Bromine at C4 and the methyl
group at C5) are on opposite sides of the double bond.

e (Z2)-4-Bromohex-4-en-3-one: The higher priority groups are on the same side of the double
bond.

Physicochemical and Spectroscopic Data

As of this writing, specific experimental data for 4-Bromohex-4-en-3-one is not readily
available in public chemical databases. However, we can infer expected properties and present
computed data alongside data from analogous compounds.

Computed Physicochemical Properties

The following table summarizes computed data for 4-Bromohex-4-en-3-one (CsHoBrO).[1]
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Property Value
Molecular Formula CeH9oBroO
Molecular Weight 177.04 g/mol
Exact Mass 175.98368 Da
XLogP3-AA 2.1

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 1

Rotatable Bond Count 2

Topological Polar Surface Area 17.1 A2
Complexity 116

Expected Spectroscopic Characteristics

Based on the structure, the following spectroscopic characteristics can be anticipated:

e Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1685-1666
cm~1 corresponding to the C=0 stretching of an a,3-unsaturated ketone.[2] Another
significant absorption should appear around 1600-1650 cm~1 for the C=C stretching.

e H NMR Spectroscopy: Signals for the ethyl group protons (a triplet and a quartet), the
methyl group protons (a doublet), and a vinylic proton would be expected. The chemical shift
of the vinylic proton at C5 would be influenced by the adjacent bromine and carbonyl group.

e 13C NMR Spectroscopy: A signal for the carbonyl carbon is expected around 190-200 ppm.
Signals for the double-bond carbons (C4 and C5) and the carbons of the ethyl and methyl
groups would also be present.

e Mass Spectrometry: The mass spectrum would show a molecular ion peak (M*) and an M+2
peak of nearly equal intensity, which is characteristic of a compound containing one bromine
atom. Common fragmentation patterns for ketones, such as alpha cleavage, would also be
expected.[2]
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Experimental Protocols: Proposed Synthesis

o-Bromo-a,3-unsaturated carbonyl compounds are valuable intermediates in organic synthesis.
[3] A plausible method for the synthesis of 4-Bromohex-4-en-3-one is the direct bromination of
the corresponding a,3-unsaturated ketone, hex-4-en-3-one.

Synthesis of 4-Bromohex-4-en-3-one from Hex-4-en-3-
one

A modern and efficient method for this transformation involves using N-bromosuccinimide
(NBS) in the presence of a base.[3][4]

Reaction: Hex-4-en-3-one + NBS - 4-Bromohex-4-en-3-one + Succinimide
Detailed Protocol:

» Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer
and under an inert atmosphere (e.g., nitrogen or argon), dissolve hex-4-en-3-one (1
equivalent) in anhydrous dichloromethane (DCM).

o Addition of Base: Add potassium carbonate (K2COs, 1.5 equivalents) to the solution.

» Brominating Agent: In a separate flask, prepare a solution of N-bromosuccinimide (NBS, 1.1
equivalents) and triethylamine trinydrobromide (EtsN-3HBr, 1.1 equivalents) in anhydrous
DCM.

o Reaction Execution: Cool the flask containing the enone and base to 0 °C using an ice bath.
Slowly add the brominating agent solution dropwise to the reaction mixture over 30 minutes.

o Reaction Monitoring: After the addition is complete, allow the reaction to warm to room
temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer
chromatography (TLC).

o Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of
sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with DCM (3 x
volume).
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 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0.), filter, and concentrate the solvent under reduced pressure. The crude product can
then be purified by column chromatography on silica gel using a mixture of hexane and ethyl
acetate as the eluent to yield the desired 4-Bromohex-4-en-3-one.

Visualizations
Proposed Synthetic Pathway

The following diagram illustrates the proposed one-step synthesis of 4-Bromohex-4-en-3-one
from its precursor, hex-4-en-3-one.

NBS, EtsN-3HBr
K2COs, DCM
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Caption: Synthetic route to 4-Bromohex-4-en-3-one.

Logical Relationship of Stereoisomers

This diagram shows the relationship between the parent compound and its geometric isomers.
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Caption: Isomeric forms of 4-Bromohex-4-en-3-one.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b15158839?utm_src=pdf-body
https://www.benchchem.com/product/b15158839?utm_src=pdf-body
https://www.benchchem.com/product/b15158839?utm_src=pdf-body-img
https://www.benchchem.com/product/b15158839?utm_src=pdf-body
https://www.benchchem.com/product/b15158839?utm_src=pdf-body-img
https://www.benchchem.com/product/b15158839?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15158839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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